Cas no 69604-00-8 (Ethyl 5-nitrobenzofuran-2-carboxylate)

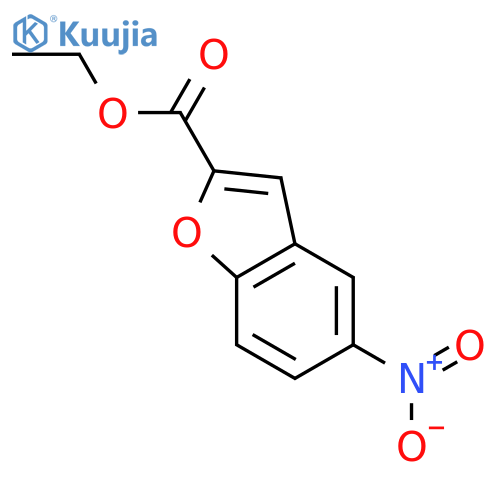

69604-00-8 structure

商品名:Ethyl 5-nitrobenzofuran-2-carboxylate

Ethyl 5-nitrobenzofuran-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-nitrobenzofuran-2-carboxylate

- 2-Benzofurancarboxylicacid, 5-nitro-, ethyl ester

- 5-nitrobenzofuran-2-carboxylic acid ester

- Ethyl 5-nitro-1-benzofuran-2-carboxylate

- 5-Nitrobenzo[b]furan-2-carboxylic acid ethyl ester

- 5-nitro-benzofuran-2-carboxylic acid ethyl ester

- Ethyl 5-nitrobenzo[b]furan-2-carboxylate

- Vilazodone Intermediate 7

- 5-Nitrobenzofuran-2-carboxylic Acid Ethyl Ester

- 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester

- ethyl 5-nitrobenzo[d]furan-2-carboxylate

- PubChem15412

- 5-nitro-2-benzofurancarboxylic acid ethyl ester

- ethylnitrobenzofurancarboxylate

- KSC352C3T

- ATHBGWVHAWGMAL-

- Ethyl 5-nitrobenzofuran-2-carboxylate, 97%

- AKOS005071959

- ethyl-5-nitrobenzofuran-2-carboxylate

- BWP4ZD8WZF

- A866800

- J-640084

- FT-0620704

- BCP08877

- I11522

- 69404-00-8

- A836478

- SCHEMBL2249264

- J-521153

- 2-Benzofurancarboxylicacid,5-nitro-,ethyl ester

- AC-26406

- MFCD00275272

- E0950

- UNII-BWP4ZD8WZF

- FT-0680847

- ethyl-5-nitro-1-benzofuran-2-carboxylate

- CS-M1104

- ATHBGWVHAWGMAL-UHFFFAOYSA-N

- 69604-00-8

- SY024789

- GEO-01364

- W-200484

- BB-0814

- J-800067

- DTXSID50989694

- AMY21658

- DB-074191

- Ethyl5-Nitrobenzofuran-2-carboxylate

- Ethyl-5-nitrobenzo[b]furan-2-carboxylate

-

- MDL: MFCD00275272

- インチ: 1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3

- InChIKey: ATHBGWVHAWGMAL-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C2C([H])=C(C([H])=C([H])C1=2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 235.048072g/mol

- ひょうめんでんか: 0

- XLogP3: 2.7

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 回転可能化学結合数: 3

- どういたいしつりょう: 235.048072g/mol

- 単一同位体質量: 235.048072g/mol

- 水素結合トポロジー分子極性表面積: 85.3Ų

- 重原子数: 17

- 複雑さ: 314

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ライトイエローまたはライトブラウンパウダー

- 密度みつど: 1.362

- ゆうかいてん: 151.0 to 155.0 deg-C

- ふってん: 359.7 ℃ at 760 mmHg

- フラッシュポイント: 171.3±22.3 °C

- 屈折率: 1.4950 (estimate)

- PSA: 82.58

- ようかいせい: まだ確定していません。

Ethyl 5-nitrobenzofuran-2-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22;S24/25

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD22224)

- セキュリティ用語:S24/25

- 危険レベル:IRRITANT

Ethyl 5-nitrobenzofuran-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0950-25g |

Ethyl 5-nitrobenzofuran-2-carboxylate |

69604-00-8 | 97.0%(GC) | 25g |

¥590.0 | 2022-05-30 | |

| TRC | E898835-50000mg |

Ethyl 5-Nitrobenzofuran-2-carboxylate |

69604-00-8 | 50g |

$1372.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-255157-5g |

Ethyl 5-nitrobenzofuran-2-carboxylate, |

69604-00-8 | 5g |

¥857.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E75490-5g |

Ethyl 5-nitrobenzofuran-2-carboxylate |

69604-00-8 | 97% | 5g |

¥76.0 | 2023-09-07 | |

| Chemenu | CM159954-25g |

Ethyl 5-nitro-1-benzofuran-2-carboxylate |

69604-00-8 | 95% | 25g |

$79 | 2024-07-24 | |

| TRC | E898835-5g |

Ethyl 5-Nitrobenzofuran-2-carboxylate |

69604-00-8 | 5g |

$ 145.00 | 2022-06-05 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094321-25g |

Ethyl 5-nitrobenzofuran-2-carboxylate |

69604-00-8 | 98% | 25g |

¥343 | 2024-05-22 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008902-25g |

Ethyl 5-nitrobenzofuran-2-carboxylate |

69604-00-8 | 95% | 25g |

¥326 | 2024-05-22 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094321-5g |

Ethyl 5-nitrobenzofuran-2-carboxylate |

69604-00-8 | 98% | 5g |

¥229 | 2024-05-22 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 678716-5G |

Ethyl 5-nitrobenzofuran-2-carboxylate |

69604-00-8 | 97% | 5G |

1029.12 | 2021-05-17 |

Ethyl 5-nitrobenzofuran-2-carboxylate 関連文献

-

Yu-hang Miao,Yu-heng Hu,Jie Yang,Teng Liu,Jie Sun,Xiao-jing Wang RSC Adv. 2019 9 27510

-

Nasrin Shokrzadeh Madieh,Sangeeta Tanna,Norah Ahmed Alqurayn,Alexandra Vaideanu,Andreas Schatzlein,Federico Brucoli RSC Adv. 2023 13 8420

69604-00-8 (Ethyl 5-nitrobenzofuran-2-carboxylate) 関連製品

- 6141-57-7(Methyl 3-Methylfuroate)

- 496-41-3(Benzofuran-2-carboxylic acid)

- 611-13-2(Methyl 2-furoate)

- 104862-11-5(Methyl 5-Nitro-2-benzofurancarboxylate)

- 69404-00-8(Ethyl 5-Nitro-1-benzofuran-2-carboxylate)

- 10242-12-3(5-Nitro-benzofuran-2-carboxylic Acid)

- 4790-79-8(7-Methoxybenzofuran-2-carboxylic acid)

- 614-99-3(Ethyl 2-furoate)

- 2076-36-0(3-Methylbenzofuran-2-carboxylic Acid Methyl Ester)

- 99-77-4(ethyl-P-nitrobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69604-00-8)Ethyl 5-nitrobenzofuran-2-carboxylate

清らかである:99%

はかる:100g

価格 ($):215.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:69604-00-8)维拉唑酮中间体7

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ